Propanamide, 3-amino-N-(2-hydroxyethyl)-
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Overview
Description
Propanamide, 3-amino-N-(2-hydroxyethyl)-: is an organic compound with the molecular formula C5H12N2O2. It is a derivative of propanamide, featuring an amino group and a hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3-amino-N-(2-hydroxyethyl)- typically involves the reaction of 3-aminopropanoic acid with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Propanamide, 3-amino-N-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Chemistry: In chemistry, Propanamide, 3-amino-N-(2-hydroxyethyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: It is investigated for its therapeutic properties and its role in the design of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of various products, including coatings and adhesives .
Mechanism of Action
The mechanism of action of Propanamide, 3-amino-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyethyl group enhances its solubility and facilitates its transport across cell membranes. The amino group allows for the formation of hydrogen bonds, contributing to its binding affinity .
Comparison with Similar Compounds
Propanamide, 2-hydroxy-: This compound has a similar structure but lacks the amino group, resulting in different chemical properties and reactivity.
Propanamide, 3-[bis(2-hydroxyethyl)amino]-: This compound features two hydroxyethyl groups, which may enhance its solubility and reactivity compared to Propanamide, 3-amino-N-(2-hydroxyethyl)-.
Uniqueness: Propanamide, 3-amino-N-(2-hydroxyethyl)- is unique due to the presence of both an amino group and a hydroxyethyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications .
Properties
CAS No. |
44816-21-9 |
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Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-amino-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C5H12N2O2/c6-2-1-5(9)7-3-4-8/h8H,1-4,6H2,(H,7,9) |
InChI Key |
AZXMBZCKYJOHBB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)NCCO |
Origin of Product |
United States |
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